Methyl 2,4-dihydroxycyclohexane-1-carboxylate
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Overview
Description
Methyl 2,4-dihydroxycyclohexane-1-carboxylate is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with two hydroxyl groups at positions 2 and 4, and a carboxylate ester group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dihydroxycyclohexane-1-carboxylate typically involves the esterification of 2,4-dihydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dihydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dioxocyclohexane-1-carboxylate or 2,4-dihydroxycyclohexane-1-carboxylic acid.
Reduction: Formation of 2,4-dihydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-dihydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl 2,4-dihydroxycyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.
Methyl 2,4-dihydroxycyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Methyl 2,4-dihydroxycyclohexane-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Methyl 2,4-dihydroxycyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H14O4 |
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Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 2,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-12-8(11)6-3-2-5(9)4-7(6)10/h5-7,9-10H,2-4H2,1H3 |
InChI Key |
GNWHHHHGNMVYCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1O)O |
Origin of Product |
United States |
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